molecular formula C12H11FOS B13083716 (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol

(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol

Cat. No.: B13083716
M. Wt: 222.28 g/mol
InChI Key: SNWWSTCIDWBRFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Substitution Reactions: The fluorine and methyl groups are introduced to the thiophene ring through electrophilic aromatic substitution reactions. Common reagents include fluorinating agents like Selectfluor and methylating agents such as methyl iodide.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.

    Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to the methanol moiety using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), Dess-Martin periodinane (DMP)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

Scientific Research Applications

(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol
  • (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanone
  • (4-Fluoro-2-methylthiophen-3-yl)(phenyl)ethanol

Uniqueness

(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FOS

Molecular Weight

222.28 g/mol

IUPAC Name

(4-fluoro-2-methylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C12H11FOS/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3

InChI Key

SNWWSTCIDWBRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)F)C(C2=CC=CC=C2)O

Origin of Product

United States

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